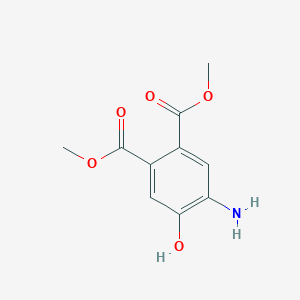
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C10H11NO5.
准备方法
The synthesis of Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate typically involves the esterification of 4-amino-5-hydroxyphthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
化学反应分析
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Industry: It is used in the production of dyes and pigments.
作用机制
The mechanism of action of Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for certain enzymes, leading to the formation of detectable products. The pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate can be compared with other similar compounds such as:
Dimethyl 4-nitro-5-hydroxybenzene-1,2-dicarboxylate: Similar structure but with a nitro group instead of an amino group.
Dimethyl 4-amino-5-methoxybenzene-1,2-dicarboxylate:
生物活性
Dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate, also known as DMABDC, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Contributes to its biological activity.
- Hydroxy Group : Increases solubility and potential interactions with biological targets.
- Dicarboxylate Moiety : Enhances chelation properties and interaction with metal ions.
1. Antimicrobial Activity
Research has shown that DMABDC exhibits significant antimicrobial properties. In a study evaluating various derivatives of nitro-containing ligands, DMABDC was found to possess notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC for DMABDC against Staphylococcus aureus was reported at 39 µg/mL, indicating its potential as an effective antibacterial agent .
2. Anticancer Activity
DMABDC has also been investigated for its anticancer effects. A series of experiments demonstrated that it can inhibit the proliferation of cancer cell lines.
- Cell Viability Assays : The MTT assay revealed that DMABDC reduces the viability of breast cancer cells in a dose-dependent manner. The IC50 values indicated a stronger activity compared to some conventional chemotherapeutics like cisplatin .
The proposed mechanism for the biological activity of DMABDC involves:
- DNA Binding : Similar to cisplatin, DMABDC appears to bind to DNA, disrupting replication and protein synthesis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several studies have highlighted the biological efficacy of DMABDC:
- Study on Antibacterial Activity :
- Anticancer Research :
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Test Organism/Cell Line | IC50/MIC Values | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 39 µg/mL | Effective against gram-positive bacteria |
| Anticancer | Breast cancer cell lines | Varies (specific data not provided) | Induces apoptosis similar to cisplatin |
| Mechanism | DNA binding | - | Disruption of replication observed |
属性
IUPAC Name |
dimethyl 4-amino-5-hydroxybenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJCECXZCQJLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














